molecular formula C24H22N4O4 B2388903 N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946355-71-1

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2388903
CAS No.: 946355-71-1
M. Wt: 430.464
InChI Key: VELNIWDUFXHXJC-UHFFFAOYSA-N
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Description

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating strong efficacy against FGFR1, FGFR2, FGFR3, and FGFR4. This small molecule specifically targets the dysregulated FGFR signaling pathway, which is a key driver of tumorigenesis in various cancers. Its primary research value lies in its application as a targeted agent for investigating FGF/FGFR-driven cancers , such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, where FGFR amplifications, fusions, and mutations are frequently observed. The compound's mechanism of action involves binding to the kinase domain of FGFR, thereby inhibiting autophosphorylation and subsequent downstream signaling through key pathways like MAPK/ERK and PI3K/AKT, leading to the suppression of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. Researchers utilize this inhibitor extensively for elucidating the biological role of FGFR in vitro and in vivo , validating FGFR as a therapeutic target, and conducting combination therapy studies to overcome resistance mechanisms in preclinical models.

Properties

IUPAC Name

N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-12-31-22-14-21(25-15(2)26-22)27-17-8-10-18(11-9-17)28-23(29)19-13-16-6-4-5-7-20(16)32-24(19)30/h4-11,13-14H,3,12H2,1-2H3,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELNIWDUFXHXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Structural Overview

The compound features a chromene core, which is known for various biological activities, along with a pyrimidine moiety that enhances its pharmacological properties. The structure can be represented as follows:

Feature Description
Molecular Formula C₁₉H₂₀N₄O₂
Molecular Weight 368.5 g/mol
Key Functional Groups Amino group, carbonyl groups, chromene structure

The primary mechanism of action for this compound is its role as an inhibitor of specific enzymes involved in cancer progression, particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in tumor cells and plays a crucial role in regulating intracellular pH levels. By inhibiting CA IX, the compound disrupts pH homeostasis within cancer cells, leading to:

  • Reduced Cell Proliferation : The alteration in pH affects metabolic processes essential for cell growth.
  • Increased Apoptosis : The stress induced by pH disruption triggers programmed cell death pathways.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of CA IX has been linked to decreased tumor growth in various cancer models.

Antiviral Activity

Preliminary evaluations suggest potential antiviral properties against HIV and other viral pathogens. The structural similarities with known antiviral agents indicate that this compound could interact with viral enzymes or receptors.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromene Core : Utilizing established organic synthesis techniques to create the chromene structure.
  • Pyrimidine Substitution : Introducing the 2-methyl-6-propoxypyrimidin-4-yl group through nucleophilic substitution reactions.
  • Final Coupling : Completing the synthesis by forming the amide bond between the chromene and pyrimidine derivatives.

Case Studies and Research Findings

  • Inhibition Studies : A study indicated that related compounds effectively inhibited CA IX with IC₅₀ values in the low micromolar range, suggesting that this compound may have similar efficacy .
  • Cytotoxicity Assessments : Research demonstrated that compounds structurally related to this chromene derivative exhibited low cytotoxicity against normal human cells while retaining potent activity against cancer cell lines .
  • Molecular Docking Studies : Computational modeling has shown favorable binding interactions between this compound and target proteins involved in cancer metabolism, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12, )
  • Structure: Shares the coumarin-carboxamide-phenyl backbone but lacks the pyrimidine substituent. Instead, the phenyl ring has an amino group (-NH₂).
  • Properties: Melting Point: 233–235°C (higher than typical coumarins, likely due to hydrogen bonding from -NH₂). Spectroscopy: IR peaks at 3458 cm⁻¹ (NH₂), 1702 cm⁻¹ (carboxamide C=O), and 1650 cm⁻¹ (coumarin C=O) . Application: Utilized in wool/silk dyeing, where the amino group enhances solubility and fabric adhesion .
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol ()
  • Structure : Features a salicylaldehyde-derived Schiff base and a carboximidoyl group instead of carboxamide. The V-shaped geometry (78.11° dihedral angle between benzene rings) facilitates π-π stacking and hydrogen bonding (O–H⋯N) .
  • Crystallography : Packing along the short b-axis (4.5993 Å) via π-π interactions .
  • Comparison : The target compound’s propoxy group may disrupt such tight packing, altering solubility or crystallinity. The pyrimidine’s nitrogen atoms could mimic the Schiff base’s hydrogen-bonding capacity but with greater rigidity.

Pyrimidine-Based Analogues

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
  • Structure: A pyrimidine-carboxamide hybrid with tetrahydro-pyrimidine (non-aromatic) and 4-methylphenyl substituents.
  • Key Features : The methoxy group on the phenyl ring enhances electron-donating effects, while the tetrahydro-pyrimidine core reduces aromaticity .
  • Comparison : The target compound’s fully aromatic pyrimidine and propoxy group may increase electron-withdrawing effects and lipophilicity, influencing reactivity or bioavailability.

Structural and Functional Data Table

Compound Core Structure Key Substituents Notable Properties Applications/Findings
N-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide (Target) Coumarin-Pyrimidine 2-Methyl-6-propoxy-pyrimidin-4-ylamino Hypothesized high π-conjugation, potential for hydrogen bonding/coordination Likely explored in materials/coordination chemistry (inferred from analogues)
N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12, ) Coumarin 4-Aminophenyl Mp 233–235°C; IR C=O at 1702 cm⁻¹ Textile dyeing (wool/silk)
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol () Schiff Base-Carboximidoyl 2-Hydroxy-5-methoxybenzylidene V-shaped geometry (78.11° dihedral angle); O–H⋯N hydrogen bonds Metal coordination, resin synthesis
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide () Tetrahydro-Pyrimidine 4-Methylphenyl, 4-Methoxyphenyl Non-aromatic pyrimidine; electron-donating methoxy group Undisclosed (structural analysis only)

Key Research Findings and Implications

The pyrimidine ring offers nitrogen atoms for hydrogen bonding, analogous to Schiff bases in , but with greater metabolic stability due to aromaticity.

Crystallographic Insights :

  • While direct data on the target compound’s crystal structure are absent, analogues (e.g., ) suggest that bulky substituents like propoxy may reduce π-π stacking efficiency, leading to less dense packing .

Synthetic Challenges :

  • The target compound’s complexity (multiple aromatic rings, carboxamide, and pyrimidine) may require multi-step synthesis, similar to the procedures in , where acetic acid was used for crystallization .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrimidine core via nucleophilic substitution or cyclocondensation reactions. For example, coupling 2-methyl-6-propoxypyrimidin-4-amine with a halogenated phenyl intermediate under Buchwald-Hartwig conditions (e.g., Pd catalysis) .
  • Step 2: Attachment of the chromene-carboxamide moiety via amide coupling using activating agents like HATU or EDC/NHS in anhydrous DMF .

Optimization Strategies:

  • Temperature Control: Lower temperatures (0–5°C) during amide coupling reduce side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to improve cross-coupling efficiency .

Table 1: Comparison of Synthetic Routes from Patent and Literature Data

SourceKey StepYield (%)Purity (%)Conditions
Patent (EP 4374877)Pyrimidine-amine coupling6895Pd(OAc)₂, XPhos, 80°C, 12h
Literature SynthesisAmide coupling7598HATU, DIPEA, DMF, RT, 4h

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidine and chromene rings. For example, aromatic protons in the chromene moiety appear as doublets at δ 6.8–7.5 ppm .
  • X-ray Crystallography:
    • Single-crystal analysis resolves stereochemical ambiguities. For chromene derivatives, intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirm molecular formula using ESI-HRMS with <2 ppm error tolerance.

Basic: How should researchers design initial biological activity screens for therapeutic potential?

Methodological Answer:

  • Target Selection: Prioritize kinases or receptors structurally homologous to the compound’s binding motifs (e.g., chromene-carboxamide’s similarity to ATP-binding pockets) .
  • Assay Types:
    • In vitro Enzymatic Assays: Measure IC₅₀ against purified targets (e.g., EGFR kinase) using fluorescence polarization .
    • Cell-Based Viability Screens: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Control Compounds: Include positive controls (e.g., Erlotinib for EGFR inhibition) and vehicle-treated blanks.

Advanced: How can computational reaction path search methods accelerate derivative development?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for derivatization .
  • Machine Learning (ML):
    • Train ML models on existing reaction datasets to predict feasible substituents at the pyrimidine 4-position.
  • Case Study: ICReDD’s workflow combines computed activation barriers with robotic synthesis, reducing optimization cycles by 40% .

Advanced: What statistical experimental design approaches minimize trial-and-error in synthesis optimization?

Methodological Answer:

  • Factorial Design:
    • Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (DMF vs. THF). Analyze main effects and interactions using ANOVA .
  • Response Surface Methodology (RSM):
    • Optimize three factors (time, pH, reagent ratio) in a central composite design to maximize yield.

Table 2: Example Factorial Design for Coupling Reaction Optimization

FactorLow LevelHigh LevelEffect on Yield (%)
Temperature60°C80°C+15
Catalyst Loading5 mol%10 mol%+8
SolventTHFDMF+12

Advanced: How do structural modifications at the pyrimidine and chromene moieties affect target binding?

Methodological Answer:

  • Pyrimidine Modifications:
    • Adding electron-withdrawing groups (e.g., -NO₂) at the 6-position increases kinase inhibition by enhancing H-bond acceptor strength .
  • Chromene Adjustments:
    • Substituents at the 3-carboxamide position (e.g., furan vs. chlorobenzyl) alter logP values, impacting membrane permeability (see Table 3 ) .

Table 3: Impact of Chromene Substituents on Physicochemical Properties

SubstituentlogPSolubility (µg/mL)IC₅₀ (EGFR, nM)
Furan-2-ylmethyl2.84512
4-Chlorobenzyl3.5288

Advanced: What strategies resolve discrepancies between in vitro bioactivity and computational predictions?

Methodological Answer:

  • Data Reconciliation Workflow:
    • Re-evaluate Docking Parameters: Adjust protonation states of binding site residues (e.g., Asp831 in EGFR) .
    • Validate Force Fields: Compare MM/PBSA binding free energies with experimental ΔG values.
    • Experimental Triangulation: Perform SPR (surface plasmon resonance) to measure kinetic binding constants (kₐ, kₑ) and correlate with docking scores .
  • Case Study: A chromene derivative showed 10-fold lower experimental IC₅₀ than predicted due to unmodeled solvation effects. MD simulations with explicit water molecules resolved the discrepancy .

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